Cas no 38281-53-7 (3-Bromobenzofuran-2-carboxylic acid)

3-Bromobenzofuran-2-carboxylic acid is a brominated heterocyclic carboxylic acid derivative, primarily used as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include a reactive bromine substituent, which facilitates further functionalization via cross-coupling reactions, and a carboxylic acid group that enables derivatization into esters, amides, or other derivatives. The benzofuran core contributes to its utility in constructing biologically active compounds, particularly in medicinal chemistry for drug discovery. The compound’s well-defined structure and stability under standard conditions make it a reliable building block for synthesizing complex molecules. Its purity and consistent performance are critical for reproducible results in research applications.
3-Bromobenzofuran-2-carboxylic acid structure
38281-53-7 structure
Product Name:3-Bromobenzofuran-2-carboxylic acid
CAS No:38281-53-7
MF:C9H5BrO3
MW:241.038202047348
MDL:MFCD22571436
CID:1095620
PubChem ID:12337273
Update Time:2025-06-11

3-Bromobenzofuran-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Bromobenzofuran-2-carboxylic acid
    • Z1681366744
    • 3-bromo-1-benzofuran-2-carboxylic acid
    • 2-Benzofurancarboxylic acid, 3-bromo-
    • 3-Bromobenzofuran-2-carboxylicacid
    • EN300-261842
    • F96219
    • SCHEMBL1893714
    • AKOS022190344
    • 38281-53-7
    • SS-5387
    • MDL: MFCD22571436
    • Inchi: 1S/C9H5BrO3/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H,11,12)
    • InChI Key: NACCIKKHVJKRQT-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=O)O)OC2C=CC=CC=21

Computed Properties

  • Exact Mass: 239.94215
  • Monoisotopic Mass: 239.94221g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 50.4Ų

Experimental Properties

  • Density: 1.8±0.1 g/cm3
  • Boiling Point: 354.6±27.0 °C at 760 mmHg
  • Flash Point: 168.3±23.7 °C
  • PSA: 50.44
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

3-Bromobenzofuran-2-carboxylic acid Security Information

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3-Bromobenzofuran-2-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:38281-53-7)3-Bromobenzofuran-2-carboxylic acid
Order Number:A1249555
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:27
Price ($):973
Email:sales@amadischem.com

Additional information on 3-Bromobenzofuran-2-carboxylic acid

3-Bromobenzofuran-2-carboxylic Acid: An Overview of a Versatile Compound (CAS No. 38281-53-7)

3-Bromobenzofuran-2-carboxylic acid (CAS No. 38281-53-7) is a multifaceted compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structural features, which include a benzofuran ring and a carboxylic acid functional group, both of which contribute to its diverse chemical reactivity and potential applications.

The molecular formula of 3-Bromobenzofuran-2-carboxylic acid is C9H6BrO3, and it has a molecular weight of approximately 240.04 g/mol. The presence of the bromine atom at the 3-position of the benzofuran ring imparts additional reactivity and functional versatility to the molecule, making it an attractive starting material for various synthetic transformations.

In recent years, 3-Bromobenzofuran-2-carboxylic acid has been extensively studied for its potential in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of bioactive compounds. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of 3-Bromobenzofuran-2-carboxylic acid in the development of novel antiviral agents. The researchers demonstrated that derivatives of this compound exhibited potent inhibitory activity against several viral strains, including influenza and herpes simplex viruses.

Beyond its applications in pharmaceuticals, 3-Bromobenzofuran-2-carboxylic acid has also shown promise in materials science. A recent publication in Advanced Materials reported the use of this compound as a building block for the synthesis of advanced functional materials. The unique electronic properties and high thermal stability of 3-Bromobenzofuran-2-carboxylic acid-based polymers make them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaic devices.

The synthetic accessibility of 3-Bromobenzofuran-2-carboxylic acid is another factor that contributes to its widespread use. Several efficient synthetic routes have been developed to prepare this compound, including Pd-catalyzed cross-coupling reactions and electrophilic aromatic substitution reactions. These methods allow for the facile introduction of various functional groups, enabling the synthesis of a wide range of derivatives with tailored properties.

In addition to its synthetic utility, 3-Bromobenzofuran-2-carboxylic acid has been investigated for its biological activities. Studies have shown that certain derivatives exhibit anti-inflammatory and anti-cancer properties. For example, a research team from the University of California demonstrated that a derivative of 3-Bromobenzofuran-2-carboxylic acid selectively inhibited the growth of human breast cancer cells while showing minimal toxicity to normal cells. This finding highlights the potential of this compound as a lead structure for developing new therapeutic agents.

The environmental impact and safety profile of 3-Bromobenzofuran-2-carboxylic acid are also important considerations. While no significant environmental concerns have been reported, it is essential to handle this compound with care due to its reactivity and potential for forming hazardous byproducts during certain chemical processes. Proper safety protocols and waste management practices should be followed to ensure safe handling and disposal.

In conclusion, 3-Bromobenzofuran-2-carboxylic acid (CAS No. 38281-53-7) is a versatile compound with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique structural features and chemical reactivity make it an invaluable starting material for the development of novel bioactive compounds and advanced functional materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in various scientific disciplines.

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Amadis Chemical Company Limited
(CAS:38281-53-7)3-Bromobenzofuran-2-carboxylic acid
A1249555
Purity:99%
Quantity:1g
Price ($):973
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